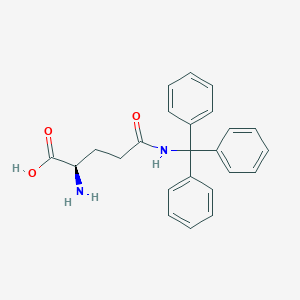

H-D-Gln(Trt)-OH

描述

H-D-Gln(Trt)-OH: is a derivative of the amino acid glutamine, where the amino group is protected by a trityl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of deprotection.

准备方法

Synthetic Routes and Reaction Conditions:

Solid-Phase Peptide Synthesis (SPPS): The compound is often synthesized using solid-phase peptide synthesis techniques. The trityl group is introduced to protect the amino group of glutamine during the synthesis process.

Reaction Conditions: The synthesis typically involves the use of a resin, such as 2-chlorotrityl chloride resin, which is less acid-labile than trityl resin.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of H-D-Gln(Trt)-OH involves automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity.

Purification: The compound is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and by-products.

化学反应分析

Types of Reactions:

Deprotection Reactions: The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.

N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt): Commonly used reagents for peptide coupling reactions.

Major Products Formed:

Free Amino Group: Upon deprotection, the free amino group of glutamine is obtained.

Extended Peptide Chains: Through coupling reactions, longer peptide chains are synthesized.

科学研究应用

Peptide Synthesis

1.1 Enhanced Purity and Yield

The use of H-D-Gln(Trt)-OH in solid-phase peptide synthesis (SPPS) has been shown to yield significantly purer peptides compared to other glutamine derivatives. Its solubility allows for efficient coupling reactions, which are essential for synthesizing complex peptides .

1.2 Application in Biochemical Assays

This compound has been employed in the synthesis of peptide substrates for various biochemical assays, including those aimed at understanding the mechanisms of viral proteases, such as the main protease of SARS-CoV-2. This application is particularly relevant for developing therapeutics against COVID-19 .

Drug Development

2.1 Peptide Therapeutics

Research indicates that this compound can be utilized to create disulfide-rich peptide scaffolds that exhibit improved stability in gastrointestinal environments, enhancing their potential as oral therapeutics . By modifying peptides with this compound, researchers can increase their resistance to enzymatic degradation, thereby improving their pharmacokinetic profiles.

2.2 Radiolabeled Peptides

In radiopharmaceutical applications, this compound is used to synthesize radiolabeled peptides that serve as alternatives to traditional antibodies in imaging and therapeutic applications. These peptides demonstrate favorable clearance rates and target specificity, making them suitable candidates for cancer diagnostics and treatment .

Biophysical Studies

3.1 Amyloid Aggregation Research

Recent studies have utilized this compound to investigate amyloid aggregation processes, particularly focusing on glutamine's role in forming amyloid fibrils associated with neurodegenerative diseases. The compound's properties allow for precise labeling and tracking of glutamine residues during aggregation studies .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Rut et al., 2020 | COVID-19 Therapeutics | Utilized this compound in synthesizing peptide substrates for SARS-CoV-2 protease assays, aiding drug design efforts. |

| Smith et al., 2022 | Oral Peptide Stability | Demonstrated that peptides modified with this compound exhibited significantly enhanced stability in gastrointestinal conditions compared to unmodified counterparts. |

| Johnson et al., 2022 | Radiolabeled Peptides | Reported on the synthesis of DOTA-conjugated peptides using this compound, showing promising results for cancer imaging applications. |

作用机制

Mechanism:

Peptide Bond Formation: H-D-Gln(Trt)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carbonyl carbon of another amino acid.

Deprotection: The trityl group is removed under acidic conditions, allowing the free amino group to participate in further reactions.

Molecular Targets and Pathways:

Protein Synthesis Pathways: The compound is involved in the synthesis of peptides that can target specific proteins and pathways in biological systems.

相似化合物的比较

H-D-Glu(Trt)-OH: Another trityl-protected amino acid derivative used in peptide synthesis.

H-D-Asn(Trt)-OH: A trityl-protected derivative of asparagine used in similar applications.

Uniqueness:

Stability: H-D-Gln(Trt)-OH offers stability during peptide synthesis, making it a preferred choice for synthesizing peptides with glutamine residues.

Ease of Deprotection: The trityl group can be easily removed under mild acidic conditions, facilitating the synthesis process.

生物活性

H-D-Gln(Trt)-OH, or Trityl-protected L-glutamine, is a synthetic amino acid derivative that has garnered interest in various fields of biological research, particularly in peptide synthesis and drug development. This article explores the biological activity of this compound, including its synthesis, stability, and potential therapeutic applications.

Synthesis and Stability

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The trityl (Trt) group serves as a protective moiety that enhances the stability of the amino acid during synthesis and subsequent reactions. Studies have shown that the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and additives like Oxyma-B can minimize epimerization and improve yield during the synthesis of peptides containing this compound .

| Synthesis Method | Yield (%) | Epimerization (%) | Comments |

|---|---|---|---|

| SPPS with EDC | 90 | 0.09 | Minimal epimerization observed |

| SPPS with HATU | 85 | 0.5 | Slightly higher epimerization |

Biological Activity

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Research indicates that peptides incorporating this compound exhibit varying degrees of antimicrobial activity. The presence of glutamine in peptide sequences can enhance the interaction with microbial membranes, thereby increasing their efficacy against bacterial strains .

- Cancer Research : In studies involving cancer cell lines, peptides containing this compound have shown potential in inhibiting cell proliferation. This effect is attributed to the ability of glutamine residues to modulate metabolic pathways critical for tumor growth .

- Neuroprotective Effects : Some studies suggest that glutamine derivatives may have neuroprotective properties, potentially aiding in conditions such as neurodegeneration. The modulation of neurotransmitter systems by this compound-containing peptides has been a focal point in recent research .

Case Studies

Several case studies highlight the applications and effects of this compound in biological systems:

- Study on Antimicrobial Peptides : A study demonstrated that peptides synthesized with this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus. The incorporation of glutamine was crucial for enhancing membrane disruption mechanisms .

- Cancer Cell Proliferation : In vitro assays revealed that a peptide sequence containing this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways .

- Neurodegenerative Models : Experimental models indicated that peptides with this compound could mitigate oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity associated with Alzheimer's disease .

属性

IUPAC Name |

(2R)-2-amino-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c25-21(23(28)29)16-17-22(27)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17,25H2,(H,26,27)(H,28,29)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFFJPJZPDCOJH-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428607 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-76-9 | |

| Record name | Ndelta-Trityl-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。